4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene
Overview
Description
4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene, also known as 4-DMB, is a compound that has recently been studied for its potential applications in scientific research. This compound has been found to be a useful tool for studying biochemical and physiological processes, as well as for performing lab experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene is a compound that has been explored in various chemical synthesis and reaction studies. For instance, it has been synthesized from veratraldehyde and acetone through an aldol condensation, demonstrating its potential as a precursor in organic synthesis. The reaction, performed under basic conditions at room temperature, yielded a solid product, indicating the compound's stability and reactivity under these conditions (Pranowo, Suputa, & Wahyuningsih, 2010).
Catalysis and Polymerization
The compound has also been implicated in studies involving catalysis and polymerization reactions. For example, phase transfer catalysis using Pd(0) has been used to synthesize derivatives that exhibit mesomorphic behavior, similar to 1,2-(4,4'-dialkoxyaryl)acetylenes. This suggests its utility in developing materials with specific physical properties (Pugh & Percec, 1990).
Structural and Photophysical Studies
Structural and photophysical investigations of related compounds have provided insights into their properties. For instance, studies on 1,2-diarylethenes with similar structural motifs have explored their absorption and fluorescence properties in various solvents, contributing to our understanding of the electronic properties and potential applications of 4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene in optical materials and sensors (Singh & Kanvah, 2001).
Applications in Solid-Phase Synthesis
The compound has been utilized in the synthesis of linkers and resins for solid-phase synthesis, showcasing its potential in the preparation of peptides and non-peptides. This application is particularly relevant in the field of drug discovery and development, where efficient and versatile linkers are crucial (Jin, Graybill, Wang, Davis, & Moore, 2001).
properties
IUPAC Name |
1,3-dimethoxy-5-(3-methylbut-3-enyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)5-6-11-7-12(14-3)9-13(8-11)15-4/h7-9H,1,5-6H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBRAUJQPGTIJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethoxyphenyl)-2-methyl-1-butene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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